![molecular formula C14H17IN2O2 B14503380 1-Methyl-3-phenoxy-6-[(propan-2-yl)oxy]pyridazin-1-ium iodide CAS No. 62877-62-7](/img/structure/B14503380.png)
1-Methyl-3-phenoxy-6-[(propan-2-yl)oxy]pyridazin-1-ium iodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methyl-3-phenoxy-6-[(propan-2-yl)oxy]pyridazin-1-ium iodide is a chemical compound known for its unique structure and properties It belongs to the class of pyridazin-1-ium iodides and is characterized by the presence of a phenoxy group and an isopropyl ether moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-3-phenoxy-6-[(propan-2-yl)oxy]pyridazin-1-ium iodide typically involves a multi-step process. One common method includes the reaction of a pyridazine derivative with phenol and isopropyl alcohol under specific conditions. The reaction conditions often involve the use of a suitable catalyst and controlled temperature to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process may include continuous flow reactors and automated systems to ensure consistent quality and scalability .
Análisis De Reacciones Químicas
Types of Reactions
1-Methyl-3-phenoxy-6-[(propan-2-yl)oxy]pyridazin-1-ium iodide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: It can undergo substitution reactions where one or more substituents are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted pyridazin-1-ium iodides .
Aplicaciones Científicas De Investigación
1-Methyl-3-phenoxy-6-[(propan-2-yl)oxy]pyridazin-1-ium iodide has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-Methyl-3-phenoxy-6-[(propan-2-yl)oxy]pyridazin-1-ium iodide involves its interaction with specific molecular targets and pathways. It may exert its effects by binding to certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparación Con Compuestos Similares
Similar Compounds
Some similar compounds include:
- 1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP)
- 1,1’-[(1-Methylethyl)imino]bis[3-(naphthalen-1-yloxy)propan-2-ol]
- 1,2,5-Trimethylpyridinium iodide
Uniqueness
1-Methyl-3-phenoxy-6-[(propan-2-yl)oxy]pyridazin-1-ium iodide is unique due to its specific structural features, such as the phenoxy group and isopropyl ether moiety. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various research applications .
Propiedades
Número CAS |
62877-62-7 |
|---|---|
Fórmula molecular |
C14H17IN2O2 |
Peso molecular |
372.20 g/mol |
Nombre IUPAC |
1-methyl-3-phenoxy-6-propan-2-yloxypyridazin-1-ium;iodide |
InChI |
InChI=1S/C14H17N2O2.HI/c1-11(2)17-14-10-9-13(15-16(14)3)18-12-7-5-4-6-8-12;/h4-11H,1-3H3;1H/q+1;/p-1 |
Clave InChI |
IKUFMHWWOWJZHM-UHFFFAOYSA-M |
SMILES canónico |
CC(C)OC1=[N+](N=C(C=C1)OC2=CC=CC=C2)C.[I-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


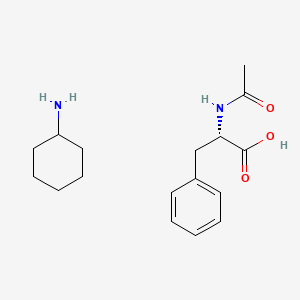

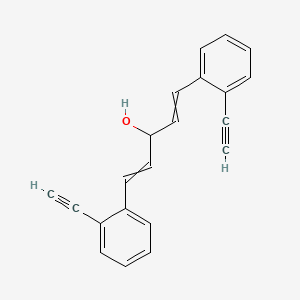
![Ethyl 11-[(2,6-dichloropyridin-3-YL)oxy]undecanoate](/img/structure/B14503327.png)
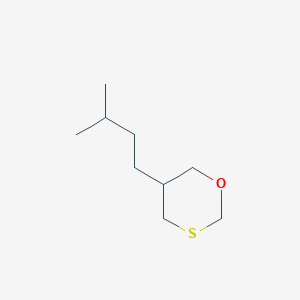

![Dibenzyl 1-methyl-2-{4-oxo-4-[(propan-2-yl)amino]butyl}hydrazine-1,2-dicarboxylate](/img/structure/B14503361.png)
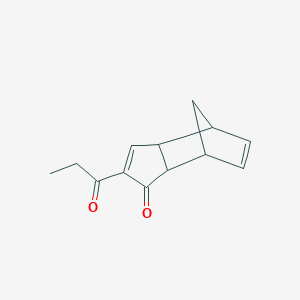
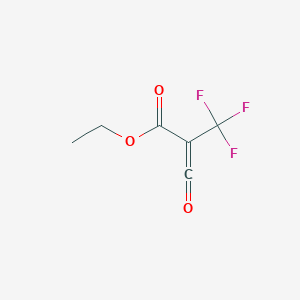
![4-{[Bis(2-hydroxyethyl)amino]methyl}-8-methylquinolin-2(1H)-one](/img/structure/B14503377.png)
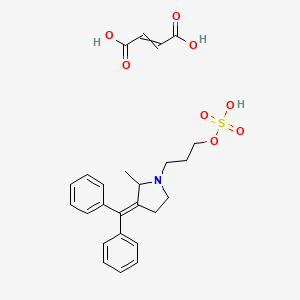
![Ethyl 1-(bromomethyl)bicyclo[2.2.2]octane-2-carboxylate](/img/structure/B14503388.png)


